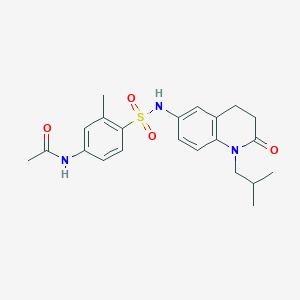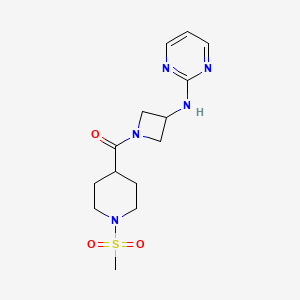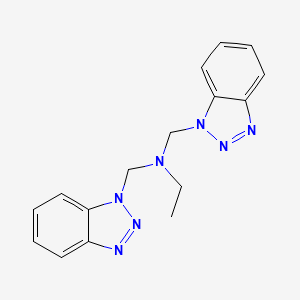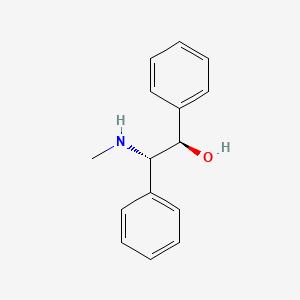
4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one” is a novel synthetic molecule. It seems to be related to a class of compounds known as imidazoquinolines . These compounds are known for their immunopharmacological properties and are often used as adjuvants in the development of new vaccines .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. One such reaction involves the hydrogenation of 4-isobutylamino-3-nitroquinoline in the presence of palladium on carbon and sodium sulfate . This reaction is carried out under a hydrogen pressure of 55 psi for 6 hours .Chemical Reactions Analysis
The compound “4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one” is likely to undergo a variety of chemical reactions, depending on the conditions. For instance, it has been reported that similar compounds can undergo reactions involving triazolyl click chemistry .Aplicaciones Científicas De Investigación
Anticancer and Antitumor Potential
Research into similar compounds, such as 4-alkylamino nitroquinolines, has shown potential in anticancer and antitumor applications. For example, a study by Denny et al. (1992) on 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, which are structurally related, demonstrated hypoxia-selective cytotoxicity and radiosensitization of hypoxic cells, indicating potential in targeting cancer cells in low-oxygen environments (Denny et al., 1992).
Pharmacological Applications
Compounds structurally similar to 4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one have been evaluated for various pharmacological effects. For instance, derivatives synthesized by Abadi et al. (2005) demonstrated anti-inflammatory and analgesic properties, showcasing the potential of nitroquinoline derivatives in pharmacology (Abadi et al., 2005).
Biochemical and Cellular Studies
Studies on 4-nitroquinoline derivatives have provided insights into biochemical and cellular mechanisms. For example, research by Siim and Wilson (1995) on the redox cycling of nitroquinoline drugs in cells underlines the importance of these compounds in studying cellular responses to oxidative stress (Siim & Wilson, 1995).
Molecular Interaction and DNA Studies
4-Nitroquinoline derivatives have been pivotal in understanding DNA interactions and mutagenesis. Matsushima et al. (1967) and Sugimura et al. (1968) conducted studies showing how these compounds interact with DNA, which is crucial for understanding carcinogenic mechanisms (Matsushima et al., 1967); (Sugimura et al., 1968).
Neurological Research
Investigations into similar compounds have also informed neurological research, as seen in studies by McNaught et al. (1998) on isoquinoline derivatives and their potential role in the etiology of Parkinson's disease (McNaught et al., 1998).
Propiedades
IUPAC Name |
4-(2-methylpropylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)12-20-17-15-10-6-7-11-16(15)21(14-8-4-3-5-9-14)19(23)18(17)22(24)25/h3-11,13,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNKJPFZQMPRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B2981790.png)




![ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2981797.png)

![2-[1-(3-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2981799.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2981804.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)
